An In-depth Technical Guide to 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride (CAS No. 175278-14-5)
An In-depth Technical Guide to 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride (CAS No. 175278-14-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride, a key building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and discusses its applications in medicinal chemistry.
Core Compound Properties
4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride is a halogenated aromatic sulfonyl chloride. The presence of the trifluoromethoxy group significantly influences its electronic properties and lipophilicity, making it a valuable synthon for introducing this moiety into larger, more complex molecules.[1]
Physicochemical Data
The following tables summarize the key physical and chemical properties of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride.
| Property | Value |
| Molecular Formula | C₇H₃BrClF₃O₂S |
| Molecular Weight | 323.51 g/mol [2] |
| Appearance | Solid |
| Melting Point | 54-58 °C |
| Boiling Point | >110 °C (decomposes) |
| Density | No data available |
| Identifier | Value |
| CAS Number | 175278-14-5[2] |
| InChI | 1S/C7H3BrClF3O2S/c8-4-1-2-6(15(9,13)14)5(3-4)7(10,11)12/h1-3H |
| InChIKey | YFXYEMZYOMNQLD-UHFFFAOYSA-N |
| SMILES | FC(F)(F)Oc1cc(Br)ccc1S(Cl)(=O)=O |
Synthesis and Experimental Protocols
The synthesis of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride is typically achieved through a two-step process starting from the corresponding aniline, 4-Bromo-2-(trifluoromethoxy)aniline. This involves a diazotization reaction followed by a copper-catalyzed chlorosulfonation. The following is a detailed experimental protocol adapted from established procedures for the synthesis of arylsulfonyl chlorides.[3]
Experimental Protocol: Synthesis of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
Materials:
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4-Bromo-2-(trifluoromethoxy)aniline (1.0 eq)[4]
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Sulfur Dioxide (SO₂)
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Copper(I) Chloride (CuCl)
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Glacial Acetic Acid
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Ice
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Water
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Dichloromethane (CH₂Cl₂)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Diazotization:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-Bromo-2-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water at 0 °C.
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Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0 and 5 °C.
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Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Chlorosulfonation:
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In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid.
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Add copper(I) chloride to this solution to form a catalyst slurry.
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Cool the diazonium salt solution from step 1 to 0 °C in an ice bath.
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Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride slurry with vigorous stirring. The temperature should be maintained below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Work-up and Purification:
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Pour the reaction mixture into a large beaker of ice water. The sulfonyl chloride will precipitate as a solid.
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Collect the solid by vacuum filtration and wash it with cold water.
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Dissolve the crude product in dichloromethane.
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Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride.
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Further purification can be achieved by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.
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Applications in Medicinal Chemistry and Drug Development
The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][5] The sulfonyl chloride moiety of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride is a versatile functional group that readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is a cornerstone in the synthesis of a wide array of biologically active compounds.
The presence of the bromine atom on the aromatic ring provides an additional site for chemical modification, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.
While specific signaling pathways directly involving 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride are not documented, its utility lies in the synthesis of inhibitors for various enzymes and ligands for receptors. The sulfonamide linkage formed from this reagent is a common feature in many kinase inhibitors and other targeted therapies.
Visualizations
Logical Relationship: Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Logical Relationship: Application in Synthesis
Caption: General application in the synthesis of bioactive molecules.
